molecular formula C14H12N2O B422514 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B422514
M. Wt: 224.26 g/mol
InChI Key: AZYQCNIOZJETFM-UHFFFAOYSA-N
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Description

OSM-A-8 is a synthetic compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.

Scientific Research Applications

OSM-A-8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

Target of Action

It is known that pyrrole-containing compounds, such as this one, have a diverse range of biological activities . They are found in many natural products and marketed drugs, and are known to have properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .

Mode of Action

It is known that the compound is synthesized via the condensation of 3-aminobenzonitrile with 2,5-hexanedione, followed by the introduction of an aldehyde group at the 3-position on the pyrrole ring . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that pyrrole-containing compounds can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

It is known that pyrrole-containing compounds can have a variety of effects, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. For instance, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment should be worn when handling it . It should be stored and handled away from oxidizing agents to prevent fires and explosions . Adequate ventilation should be provided to avoid inhalation of its vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-A-8 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The synthetic route often starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction to form OSM-A-8.

Industrial Production Methods

In an industrial setting, the production of OSM-A-8 is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

OSM-A-8 undergoes various types of chemical reactions, including:

    Oxidation: OSM-A-8 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of OSM-A-8 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with OSM-A-8, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-A-8 may yield a ketone or aldehyde, while reduction may produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-A-8 stands out due to its unique chemical structure and specific biological activities. Unlike other similar compounds, OSM-A-8 has shown a distinct ability to modulate specific signaling pathways, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-7-13(9-17)11(2)16(10)14-5-3-12(8-15)4-6-14/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYQCNIOZJETFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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